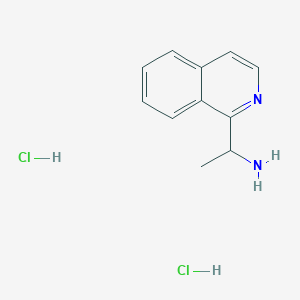![molecular formula C26H39NO5 B13450538 N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a conjugate of glycine and a bile acid, which plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine typically involves the conjugation of glycine with a bile acid precursor. The reaction conditions often include the use of activating agents such as carbodiimides to facilitate the formation of the amide bond between glycine and the bile acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent bile acid and glycine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the parent compound, as well as the free bile acid and glycine from hydrolysis .
Scientific Research Applications
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and conjugation reactions.
Biology: Investigated for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism. The molecular targets include farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), which play roles in regulating lipid and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine
- N-[(3alpha,7alpha,12alpha,20R)-3,7,12-Trihydroxy-24-oxocholan-24-yl]glycine
- Glycocholic acid
Uniqueness
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine is unique due to its specific hydroxylation pattern and the presence of both keto and hydroxy groups, which confer distinct chemical and biological properties compared to other bile acid conjugates .
Properties
Molecular Formula |
C26H39NO5 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H39NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h12,15,18-21,24,29H,4-11,13-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
InChI Key |
RJARQVHGCJUKLX-TYQSNJPPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


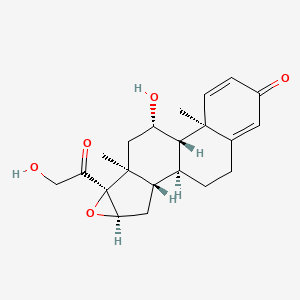
![5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid](/img/structure/B13450468.png)
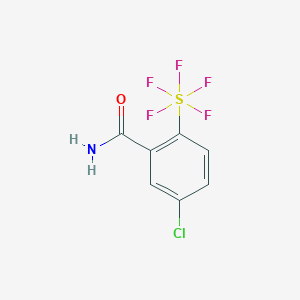
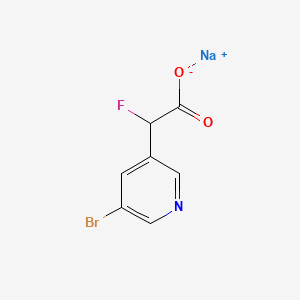

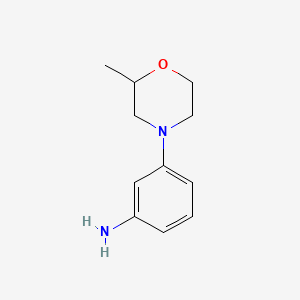
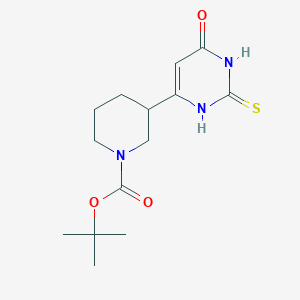
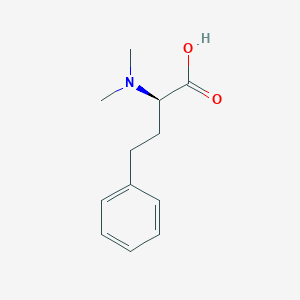
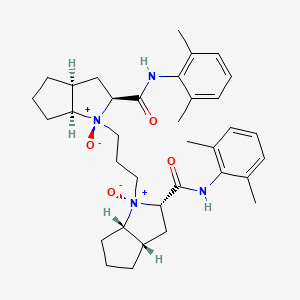
amine hydrochloride](/img/structure/B13450509.png)

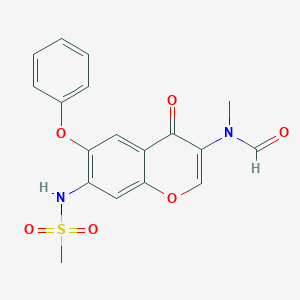
![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
